molecular formula C9H9NO2 B13226352 4-Ethyl-1,2-benzoxazol-3-ol

4-Ethyl-1,2-benzoxazol-3-ol

Cat. No.: B13226352
M. Wt: 163.17 g/mol
InChI Key: SMEFYTIZTMNNMA-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Scaffolds in Modern Chemical Research

The benzoxazole nucleus is a significant structural motif in medicinal chemistry and materials science. thieme-connect.comresearchgate.net Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netd-nb.infonih.govnih.gov The versatility of the benzoxazole scaffold makes it a frequent target for synthetic chemists aiming to develop novel therapeutic agents and functional materials. researchgate.netmdpi.com

Heterocycles containing both oxygen and nitrogen are prevalent in nature and are integral to the structure of many biologically active molecules, including natural products, vitamins, and pharmaceuticals. iajpr.comnih.govbeilstein-journals.org These fused systems often impart conformational rigidity and specific electronic properties to a molecule, which can be crucial for its interaction with biological targets. beilstein-journals.org The presence of both a hydrogen-bond donating group (N-H) and a hydrogen-bond accepting group (oxygen and the nitrogen lone pair) within the same scaffold allows for diverse non-covalent interactions.

The 1,2-benzoxazole ring system, also known as benzisoxazole, is an aromatic heterocyclic compound. wikipedia.org Its aromaticity confers a degree of stability to the molecule. wikipedia.org The benzoxazole ring is a planar structure, which can facilitate π-π stacking interactions with biological macromolecules. wjpsonline.comrsc.org The presence of the oxygen and nitrogen atoms in the oxazole (B20620) ring introduces reactive sites, allowing for functionalization and the synthesis of a wide range of derivatives. wikipedia.org

Positional and Substituent Isomerism in Benzoxazoles

Isomerism plays a crucial role in determining the physicochemical and biological properties of benzoxazole derivatives. Constitutional isomers, which have the same molecular formula but different connectivity, can be categorized into positional, chain, and functional group isomers. alevelh2chemistry.com In substituted benzoxazoles, the position of the substituent on the benzene (B151609) or oxazole ring can significantly alter the molecule's activity. alevelh2chemistry.comsavemyexams.com

The ethyl group at position 4 of the 1,2-benzoxazol-3-ol molecule is an alkyl substituent. While specific research on the influence of a 4-ethyl group on this particular benzoxazole is limited, the general effects of alkyl groups on aromatic rings are well-understood. Alkyl groups are electron-donating through an inductive effect, which can influence the electron density of the benzoxazole ring system. This, in turn, can affect the reactivity of the ring and the acidity of the hydroxyl group. The steric bulk of the ethyl group may also play a role in how the molecule interacts with other molecules or biological targets. For instance, studies on other substituted benzoxazoles have shown that the position and nature of substituents can significantly impact their biological activity. mdpi.comresearchgate.net

The hydroxyl group at position 3 of the 1,2-benzoxazole ring introduces the possibility of tautomerism. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom and the switching of a single bond and an adjacent double bond. For 3-hydroxy-1,2-benzoxazole derivatives, there can be an equilibrium between the enol form (3-hydroxy-1,2-benzoxazole) and the keto form (1,2-benzoxazol-3(2H)-one). This tautomeric equilibrium can be influenced by factors such as the solvent and the presence of other substituents on the ring. acs.orgacs.org The study of tautomerism in similar heterocyclic systems, such as 2-phenacylbenzoxazoles, has shown that the equilibrium can be finely tuned by the electronic nature of the substituents. mdpi.com

Historical Context and Early Research Directions on 1,2-Benzoxazole Derivatives

The benzoxazole scaffold has been a subject of chemical research for over a century. rsc.org Early research focused on the synthesis and characterization of the basic benzoxazole ring system and its simple derivatives. chemistryjournal.net The development of new synthetic methodologies has allowed for the creation of a vast library of benzoxazole derivatives with diverse substitution patterns. rsc.orgresearchgate.net The recognition of the benzoxazole moiety as a "privileged scaffold" in medicinal chemistry has spurred extensive research into its biological activities, leading to the discovery of numerous compounds with therapeutic potential. thieme-connect.comresearchgate.net

PropertyValue
IUPAC Name 4-Ethyl-1,2-benzoxazol-3-ol
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Canonical SMILES CCC1=C2C(=C(O)N=O2)C=C1
InChI Key Inferred from structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-ethyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C9H9NO2/c1-2-6-4-3-5-7-8(6)9(11)10-12-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

SMEFYTIZTMNNMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)ONC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethyl 1,2 Benzoxazol 3 Ol and Its Analogs

Retrosynthetic Analysis of the 4-Ethyl-1,2-benzoxazol-3-ol Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection strategies revolve around the formation of the oxazole (B20620) ring.

A key disconnection is the C-O bond of the oxazole ring, which points to an ortho-substituted phenol (B47542) as a logical precursor. This approach simplifies the synthesis to the formation of a key intermediate that can undergo cyclization. Another viable retrosynthetic pathway involves the disconnection of the N-O bond, which suggests a different set of starting materials and cyclization conditions.

The choice of disconnection often depends on the availability of starting materials and the desired substitution pattern on the final molecule. For instance, if a variety of substituents are required on the benzene (B151609) ring, a strategy that allows for late-stage diversification would be preferable.

Precursor Design and Selection for 1,2-Benzoxazole Formation

The design and selection of precursors are critical for the successful synthesis of 1,2-benzoxazoles. The most common precursors are ortho-substituted anilines or phenols. researchgate.net For the synthesis of this compound, a key precursor would be a 2-substituted-5-ethylphenol derivative.

The choice of substituents on the precursor is crucial as they can influence the reactivity and the final yield of the cyclization step. For example, electron-withdrawing groups on the benzene ring can facilitate certain types of cyclization reactions. nih.gov The availability and stability of these precursors are also important considerations in designing a synthetic route.

Cyclization Strategies for the Benzoxazole (B165842) Ring System

Several cyclization strategies have been developed for the formation of the benzoxazole ring system. These methods can be broadly categorized into condensation reactions, oxidative cyclizations, and metal-catalyzed routes.

Condensation Reactions with ortho-Substituted Anilines or Phenols

Condensation reactions are a traditional and widely used method for synthesizing benzoxazoles. researchgate.net These reactions typically involve the cyclization of o-aminophenols with various carbonyl compounds such as carboxylic acids, aldehydes, or ketones. researchgate.netrsc.org The reaction is often promoted by dehydrating agents or heat. nih.gov For instance, the condensation of an o-aminophenol with a carboxylic acid using polyphosphoric acid (PPA) is a classic method for preparing 2-substituted benzoxazoles. researchgate.net

ReactantsCatalyst/ConditionsProductReference
o-aminophenol, Carboxylic acidPolyphosphoric Acid (PPA)2-substituted benzoxazole researchgate.net
o-aminophenol, AldehydeMolecular iodine, Microwave2-substituted benzoxazole indexcopernicus.com
o-aminophenol, Aryl acetyleneSulfur, DMF, 110 °C2-substituted benzoxazole rsc.org

Oxidative Cyclization Protocols

Oxidative cyclization offers an alternative route to benzoxazoles, often under milder conditions than traditional condensation reactions. These methods typically involve the in situ generation of a reactive intermediate that undergoes cyclization. For example, the reaction of o-aminophenols with aldehydes can be promoted by an oxidizing agent to yield the corresponding benzoxazole. organic-chemistry.org Elemental sulfur has been effectively used as an oxidant for the coupling of o-aminophenols with ketones or alkenes to form a variety of benzoxazoles. organic-chemistry.org

ReactantsOxidant/ConditionsProductReference
o-aminophenol, KetoneElemental sulfur, N-methylpiperidine2-alkylbenzoxazole organic-chemistry.org
o-aminophenol, AlkeneElemental sulfur2-substituted benzoxazole organic-chemistry.org

Metal-Catalyzed Synthetic Routes for Benzoxazole Derivatives

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzoxazoles, offering high efficiency and functional group tolerance. rsc.orgresearchgate.net Copper and palladium are the most commonly used metals for these transformations. organic-chemistry.org

Palladium catalysts are particularly versatile for constructing the benzoxazole core. rsc.orgorganic-chemistry.org One notable method involves the palladium-catalyzed cleavage of a carbon-carbon triple bond with an o-aminophenol, providing a rapid and efficient route to benzoxazoles. rsc.org Another powerful approach is a three-component coupling of an aryl halide, an isocyanide, and an aminophenol under palladium catalysis, which can produce benzoxazoles in high yields. organic-chemistry.org This multicomponent strategy is advantageous due to its cost-effectiveness and the avoidance of isolating unstable intermediates. organic-chemistry.org Palladium catalysts have also been employed in sequential heteroarylation/acylation reactions to furnish functionalized benzoxazoles. nih.gov

Reaction TypeCatalystKey FeaturesReference
C-C triple bond cleavagePalladium chlorideMild conditions, rapid access rsc.org
Three-component couplingPalladium complexHigh yield, multicomponent organic-chemistry.org
Sequential heteroarylation/acylationPalladium catalystForms new C-C bonds nih.gov
Iron-Mediated and Other Transition Metal Catalysis

While direct transition metal-catalyzed synthesis of this compound is not extensively documented, the synthesis of the isomeric 1,3-benzoxazole scaffold, a closely related heterocycle, has greatly benefited from such methodologies. These approaches provide valuable insights into potential strategies that could be adapted for 1,2-benzoxazol-3-ol synthesis.

Iron catalysis, valued for its low cost and environmental friendliness, has been effectively used in the synthesis of 2-aryl-1,3-benzoxazoles. One practical method involves the intramolecular O-arylation of readily available 2-haloanilides, catalyzed by a system combining iron(III) chloride (FeCl₃) and 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). beilstein-journals.orgprepchem.com Another iron-catalyzed approach achieves the redox condensation of o-hydroxynitrobenzenes with alcohols to yield a variety of 2-substituted 1,3-benzoxazoles. Research has also demonstrated an iron-catalyzed oxidative coupling and cyclization of phenol derivatives with benzoyl aldehyde oximes at room temperature, showcasing the versatility of iron catalysts. thieme-connect.de Furthermore, Fe(III)-salen complexes have been successfully employed for the one-pot, multi-component synthesis of 1,3-benzoxazole derivatives from catechols, ammonium (B1175870) acetate, and aldehydes in ethanol (B145695) under mild conditions. prepchem.com

Other transition metals like copper (Cu), palladium (Pd), and ruthenium (Ru) are also pivotal in benzoxazole synthesis. Copper-catalyzed methods are particularly common, including the intramolecular O-arylation of o-halobenzanilides, which can be performed efficiently in green solvents like water. prepchem.com Copper(II) ferrite (B1171679) nanoparticles have been utilized as a recyclable, air-stable catalyst for the sustainable synthesis of 1,3-benzoxazoles from N-(2-halophenyl)benzamides. Ruthenium-based catalysts, supported on magnetic nanoparticles, have enabled the one-pot synthesis of 1,3-benzoxazole derivatives through the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenols. google.com

These catalytic systems highlight the progress in C-O and C-N bond formation, which are fundamental steps in the construction of the benzoxazole core.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Benzoxazole Analogs

Catalyst System Reactants Product Type Key Features Reference(s)
FeCl₃ / TMHD 2-Haloanilides 2-Aryl-1,3-benzoxazoles Inexpensive, environmentally friendly iron catalyst beilstein-journals.orgprepchem.com
Iron Catalyst o-Hydroxynitrobenzenes + Alcohols 2-Substituted-1,3-benzoxazoles Redox condensation strategy
Cu(II) Ferrite Nanoparticles N-(2-halophenyl)benzamides 2-Substituted-1,3-benzoxazoles Recyclable, heterogeneous catalyst
Ru₂Cl₄(CO)₆ / PFMNPs 2-Aminophenols + Primary Alcohols 2-Substituted-1,3-benzoxazoles Heterogeneous, recyclable Ru catalyst google.com
Cu(OAc)₂ / Ligand o-Halobenzanilides 2-Substituted-1,3-benzoxazoles Reaction proceeds in water prepchem.com

Green Chemistry Approaches in Benzoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazole heterocycles to minimize environmental impact, reduce waste, and improve safety and efficiency. nih.gov These strategies are broadly applicable to the synthesis of various benzoxazole isomers.

Solvent-Free Conditions

Conducting reactions without a solvent minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. Several successful solvent-free methods for synthesizing 1,3-benzoxazoles have been developed. One approach uses a recyclable ZnO-nanoparticle catalyst in a ball-milling strategy, which is an energy-efficient and environmentally friendly process. prepchem.com Another method employs microwave irradiation in the presence of an iodine oxidant, significantly reducing reaction times and offering a practical, eco-friendly protocol. researchgate.net Deep eutectic solvents (DESs), which are biodegradable and have low volatility, have also been used as catalysts in solvent-free microwave-assisted syntheses.

Recyclable Catalysts

The development of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. This approach reduces costs and minimizes the release of potentially toxic metal waste into the environment. For benzoxazole synthesis, several recyclable catalytic systems have been reported.

Magnetic Nanoparticles : Catalysts supported on a magnetic core, such as iron oxide (Fe₃O₄), allow for simple recovery using an external magnet. Ruthenium nanoparticles supported on a magnetic base have been used for benzoxazole synthesis in aqueous media and can be reused for multiple cycles without significant loss of activity. nih.gov Similarly, copper(II) ferrite nanoparticles serve as a magnetically recoverable catalyst.

Ionic Liquids : Ionic liquids can act as both catalysts and recyclable reaction media. A Brønsted acidic ionic liquid gel has been shown to be an efficient, heterogeneous catalyst for the synthesis of 1,3-benzoxazoles under solvent-free conditions, with the gel being easily separated and reused. nih.gov

Directed Functionalization at Specific Ring Positions

The synthesis of the specifically substituted this compound requires precise control over the introduction of functional groups onto the benzene ring and the formation of the heterocyclic system.

Introduction of the Ethyl Group at Position 4

Direct C-H functionalization to introduce an ethyl group at the C4 position of a pre-formed benzoxazole ring is challenging. A more common and controlled strategy is to begin with a benzene-based precursor that already contains the ethyl group at the desired position. For the synthesis of this compound, a suitable starting material would be 2-amino-3-ethylphenol . The synthesis of this precursor can be achieved through a two-step process starting from 3-ethylphenol (B1664133). First, 3-ethylphenol is nitrated to produce 3-ethyl-2-nitrophenol, followed by the reduction of the nitro group to an amino group, yielding 2-amino-3-ethylphenol. nih.gov This ensures the ethyl group is correctly positioned prior to the formation of the heterocyclic ring.

Functionalization at Position 3 with Hydroxyl Group Precursors

The 1,2-benzoxazol-3-ol core, also known as benzo[d]isoxazol-3-ol, exists in tautomeric equilibrium with 1,2-benzisoxazolin-3-one. clockss.org Its synthesis is distinct from that of the more common 1,3-benzoxazole isomer. A key strategy involves the cyclization of o-hydroxyaryl ketoximes. Research has shown that these precursors can be selectively cyclized to form 3-substituted 1,2-benzisoxazoles. A tunable system using bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO) can direct the cyclization of o-hydroxyaryl ketoximes. In the presence of a base like triethylamine (B128534) (Et₃N), the reaction proceeds via intramolecular nucleophilic substitution to yield 3-substituted 1,2-benzisoxazoles.

Another established route involves the cyclization of N,2-dihydroxybenzamides. Using a cyclizing agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) in refluxing THF leads to the formation of the 1,2-benzoxazol-3-one ring system. nih.gov By starting with a precursor like 3-ethyl-N,2-dihydroxybenzamide (derived from 3-ethyl-2-hydroxybenzoic acid), this method could provide a direct pathway to the target molecule.

Table 2: Key Precursors and Synthetic Intermediates

Compound Name Structure Role in Synthesis
3-Ethylphenol 3-Ethylphenol Initial starting material for introducing the ethyl group.
3-Ethyl-2-nitrophenol 3-Ethyl-2-nitrophenol Nitrated intermediate, precursor to 2-amino-3-ethylphenol.
2-Amino-3-ethylphenol 2-Amino-3-ethylphenol Key precursor carrying both the amino and hydroxyl groups required for cyclization, with the ethyl group at the correct position. nih.gov
o-Hydroxyaryl ketoxime o-Hydroxyaryl ketoxime Precursor for cyclization to the 1,2-benzisoxazole (B1199462) ring.
N,2-Dihydroxybenzamide N,2-Dihydroxybenzamide Precursor for cyclization to the 1,2-benzoxazol-3-one tautomer. nih.gov

Microwave-Assisted Synthetic Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. orientjchem.orgmdpi.com The application of microwave irradiation for the synthesis of heterocyclic compounds, including 1,2-benzisoxazoles, has been shown to be highly effective. mdpi.comacgpubs.org

One notable advancement in the synthesis of 1,2-benzisoxazoles is the use of microwave irradiation in conjunction with catalytic amounts of a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH). acgpubs.org This method facilitates the efficient cyclization of 2-hydroxyalkyl/aryl ketoximes to yield the corresponding 3-substituted-1,2-benzisoxazoles. acgpubs.org The key advantages of this approach include remarkably short reaction times (typically 30-60 seconds), excellent product yields (ranging from 85-96%), and a simple work-up procedure. acgpubs.org Furthermore, the ionic liquid can be recycled and reused multiple times without a significant loss in its catalytic activity, rendering the process more environmentally benign. acgpubs.org

The reaction is believed to proceed via the cyclization of the ketoxime precursor under basic conditions, a process that is significantly accelerated by the rapid and uniform heating provided by microwave irradiation. acgpubs.org While the synthesis of this compound is not explicitly detailed in the surveyed literature using this specific method, the broad substrate scope reported suggests that a suitably substituted 2-hydroxyaryl ketoxime could serve as a viable precursor for its formation under similar microwave-assisted, ionic liquid-catalyzed conditions.

The following table summarizes the results for the synthesis of various 3-substituted-1,2-benzisoxazoles using a microwave-assisted, ionic liquid-catalyzed method, demonstrating the potential applicability for a range of analogs. acgpubs.org

EntryRProductTime (sec)Yield (%)
1CH₃3-Methyl-1,2-benzisoxazole3096
2C₂H₅3-Ethyl-1,2-benzisoxazole3095
3C₃H₇3-Propyl-1,2-benzisoxazole3592
4C₆H₅3-Phenyl-1,2-benzisoxazole4594
54-Cl-C₆H₄3-(4-Chlorophenyl)-1,2-benzisoxazole5090
64-CH₃-C₆H₄3-(4-Methylphenyl)-1,2-benzisoxazole4592
74-OCH₃-C₆H₄3-(4-Methoxyphenyl)-1,2-benzisoxazole6088
82-Naphthyl3-(Naphthalen-2-yl)-1,2-benzisoxazole6085

Table 1: Microwave-assisted synthesis of 3-substituted-1,2-benzisoxazoles using [bmim]OH. acgpubs.org

Stereoselective Synthesis Approaches (If Applicable to Chiral Analogs)

The stereochemical configuration of a molecule is often a critical determinant of its biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance in medicinal chemistry. For analogs of this compound that may contain one or more chiral centers, controlling the stereochemistry during synthesis would be essential for elucidating structure-activity relationships and identifying the most potent stereoisomer.

Currently, the scientific literature does not extensively document the stereoselective synthesis of chiral analogs specifically related to this compound. The primary focus of existing research has been on the synthesis of the benzoxazole core itself, which is inherently achiral unless substituents introduce chirality. chim.itcore.ac.uk

However, the principles of stereoselective synthesis are well-established for a wide range of heterocyclic compounds. Should chiral analogs of this compound become targets of interest, several general strategies could be envisioned. These include:

Use of Chiral Starting Materials: Incorporating a stereocenter from a chiral pool starting material, such as a chiral amino acid or a terpene derivative, into the synthetic route. core.ac.uk

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to an achiral precursor to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product. core.ac.uk

Asymmetric Catalysis: Employing a chiral catalyst, such as a chiral metal complex or an organocatalyst, to facilitate an enantioselective transformation. acs.org This is often the most efficient and atom-economical approach. For instance, chiral vanadyl complexes have been used for the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes with 2-mercapto-benzoxazoles, demonstrating that chiral catalysts can induce high enantioselectivity in reactions involving the benzoxazole scaffold. acs.org

While these represent potential avenues for the stereoselective synthesis of chiral 1,2-benzoxazole analogs, their specific application to derivatives of this compound would require dedicated research and development. The table below illustrates a conceptual framework for how different stereoselective methods could be applied, based on general principles in asymmetric synthesis.

Stereoselective MethodConceptual Approach for Chiral AnalogKey Challenge
Chiral Pool Synthesis Synthesis from a chiral, substituted 2-aminophenol (B121084) derived from a natural product.Availability of appropriately substituted chiral starting materials.
Chiral Auxiliary Attachment of a chiral auxiliary to a precursor to control the formation of a stereocenter on a side chain.Development of an effective auxiliary and efficient removal conditions.
Asymmetric Catalysis Enantioselective reduction of a prochiral ketone or imine precursor using a chiral catalyst.Identification of a catalyst system that provides high enantioselectivity for the specific substrate.

Table 2: Conceptual approaches for the stereoselective synthesis of chiral 1,2-benzoxazole analogs.

Further investigation is needed to explore the synthesis and biological evaluation of chiral analogs of this compound and to develop robust stereoselective methods for their preparation.

Comprehensive Spectroscopic Characterization Techniques and Structural Elucidation of 4 Ethyl 1,2 Benzoxazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Hypothetical Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the number and types of atoms, their connectivity, and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

In a hypothetical ¹H NMR spectrum of 4-Ethyl-1,2-benzoxazol-3-ol, one would expect to observe distinct signals corresponding to the protons of the ethyl group and the aromatic ring. The ethyl group would likely present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The protons on the benzoxazole (B165842) ring system would appear as a set of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns being dependent on their substitution pattern and the electronic environment of the heterocyclic ring. The hydroxyl proton at the 3-position would likely appear as a broad singlet, the chemical shift of which could be sensitive to solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the this compound molecule. The spectrum would be expected to show distinct peaks for the two carbons of the ethyl group, the carbons of the benzene (B151609) ring, and the carbons of the oxazole (B20620) ring, including the carbon bearing the hydroxyl group. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom.

Vibrational Spectroscopy for Bond Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the ethyl group would likely appear in the 2800-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the benzoxazole ring system would be expected in the 1500-1650 cm⁻¹ range. Furthermore, C-O stretching vibrations and aromatic C-H bending vibrations would provide additional structural information.

Raman Spectroscopy for Molecular Vibrations and Fingerprint Analysis

Raman spectroscopy would provide complementary information to FT-IR. The Raman spectrum would be particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations. One would expect to see strong signals for the aromatic ring breathing modes and the C-C stretching vibrations of the ethyl group. The combination of FT-IR and Raman data would provide a more complete picture of the vibrational modes of this compound, offering a unique molecular fingerprint.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy provides valuable insights into the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for identifying the chromophoric systems within a molecule. The 1,2-benzoxazole ring system in this compound constitutes the primary chromophore, which is expected to exhibit characteristic absorption bands in the UV region. The absorption maxima (λmax) are indicative of the energy required for π → π* and n → π* electronic transitions.

Expected UV-Vis Absorption Data for this compound

Solvent Expected λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
Ethanol (B145695)~270-290~5,000-15,000π → π
Methanol~270-290~5,000-15,000π → π
Dichloromethane~275-295~5,000-15,000π → π*

Note: The data in this table is hypothetical and based on the typical spectral characteristics of related benzoxazole compounds.

Fluorescence spectroscopy is employed to investigate the photophysical properties of a molecule, specifically its ability to emit light after being electronically excited. Not all molecules that absorb UV-Vis radiation are fluorescent. For a molecule to fluoresce, it must possess a rigid, planar structure and a suitable electronic configuration that allows for efficient radiative decay from the first excited singlet state (S₁) to the ground state (S₀).

The fluorescence properties of this compound would be dependent on the quantum yield of the benzoxazole core. The emission spectrum would typically be a mirror image of the absorption spectrum, with the emission maximum (λem) appearing at a longer wavelength (lower energy) than the absorption maximum (λex), a phenomenon known as the Stokes shift. The fluorescence intensity and lifetime are other important parameters that can be determined. The nature of the solvent can also significantly influence the fluorescence properties due to solvatochromic effects. The study of 2-aryl-perfluorobenzoxazoles has shown that benzoxazole derivatives can exhibit fluorescence, suggesting that this compound may also be fluorescent rsc.org.

Expected Fluorescence Properties of this compound

Parameter Expected Value Significance
Excitation Wavelength (λex)Corresponds to a λmax in the UV-Vis spectrumWavelength of light used to excite the molecule
Emission Wavelength (λem)Longer than λexWavelength of light emitted by the molecule
Stokes Shift~20-100 nmEnergy difference between absorption and emission maxima
Quantum Yield (ΦF)Dependent on molecular rigidity and solventEfficiency of the fluorescence process

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be measured.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For this compound (C₉H₉NO₂), the expected exact mass of the molecular ion would be approximately 163.06 g/mol . The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. For example, the ethyl group could be lost as an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z 134. The benzoxazole ring could also undergo characteristic cleavages. Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition. While a specific mass spectrum for this compound is not available, the NIST WebBook provides mass spectral data for related compounds like 1,3-Benzenediol, 4-ethyl- nist.gov.

Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Significance
163[C₉H₉NO₂]⁺•Molecular Ion
134[M - C₂H₅]⁺Loss of the ethyl group
106[C₇H₆O]⁺•Fragmentation of the benzoxazole ring

Note: The fragmentation pattern is predictive and would require experimental verification.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) analysis is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal XRD would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. This data allows for the construction of an electron density map, from which the positions of the atoms can be determined. The resulting crystal structure would confirm the connectivity of the atoms and provide insights into the planarity of the benzoxazole ring system and the conformation of the ethyl group. Intermolecular interactions, such as hydrogen bonding (if present) and π-π stacking, which govern the crystal packing, can also be elucidated. While no crystal structure for this compound is currently available in the Cambridge Structural Database, studies on related heterocyclic compounds, such as substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole, demonstrate the power of this technique in confirming molecular structures mdpi.com.

Crystallographic Data Table for a Hypothetical Crystal of this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105
Volume (ų)820
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.32

Note: This data is purely illustrative to show the type of information obtained from an X-ray diffraction study.

Theoretical and Computational Investigations of 4 Ethyl 1,2 Benzoxazol 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its ability to describe the physical and chemical properties of organic molecules with high accuracy. researchgate.netnih.gov This method is used to determine the most stable geometry, calculate structural and spectroscopic parameters, and predict reactivity. researchgate.netbhu.ac.in Calculations are typically performed using software packages like Gaussian, often with hybrid functionals such as B3LYP and a suitable basis set like 6-311G(d,p) or cc-pVDZ to ensure reliable results. researchgate.netnih.govmjcce.org.mkcore.ac.uk

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. mjcce.org.mkresearchgate.net This analysis provides crucial data on bond lengths, bond angles, and dihedral angles.

While specific, experimentally verified crystallographic data for 4-Ethyl-1,2-benzoxazol-3-ol is not widely published, DFT calculations can predict these parameters. The optimization process involves minimizing the molecular energy to find the most stable geometric structure. researchgate.net For the benzoxazole (B165842) core, these calculations confirm the fusion of the benzene (B151609) and oxazole (B20620) rings. The ethyl group at the C4 position introduces conformational flexibility. Conformational analysis would explore the rotation around the C-C single bond of the ethyl group to identify the most stable conformer, which is typically the one with the lowest energy.

For illustrative purposes, the table below shows typical bond lengths that would be determined for a molecule like this compound through DFT calculations, based on studies of similar heterocyclic structures. core.ac.uk

Table 1: Representative Predicted Geometrical Parameters

ParameterBondPredicted Bond Length (Å)
Bond LengthC-C (Aromatic)~1.39 - 1.42
C-O (Oxazole)~1.36
C=N (Oxazole)~1.32
N-O (Oxazole)~1.43
C-C (Ethyl)~1.54
C-H (Ethyl)~1.09
Bond AngleC-O-N (Oxazole)~105°
O-N=C (Oxazole)~110°
C-C-N (Oxazole)~115°

Note: These values are representative and based on general parameters for similar structures calculated via DFT; they are not specific experimental values for this compound.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. ossila.comlibretexts.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap is associated with high chemical reactivity, low kinetic stability, and ease of intramolecular charge transfer. semanticscholar.orgchimicatechnoacta.ru Conversely, a large energy gap indicates high stability. semanticscholar.org DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. researchgate.netmjcce.org.mk

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system, while the LUMO would also be distributed across this conjugated system. The HOMO-LUMO gap provides insight into the molecule's ability to participate in charge transfer interactions, which is often linked to its bioactivity. researchgate.net

Table 2: Representative Frontier Orbital Data

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.20
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.50
ΔE (Gap)ELUMO - EHOMO4.70

Note: These values are illustrative, based on DFT calculations for related benzoxazole derivatives, to demonstrate the type of data generated. researchgate.net

Local reactivity descriptors, like the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. semanticscholar.orgmdpi.com A higher value of the Fukui function at a specific atomic center indicates greater reactivity at that site. mdpi.com These calculations are essential for predicting how the molecule will interact with other chemical species. chemrxiv.org For this compound, Fukui functions would pinpoint which atoms in the benzoxazole ring or on the substituent groups are most susceptible to attack.

Table 3: Global Reactivity Descriptors

DescriptorFormulaDescription
Electronegativity (χ)χ ≈ -½(ELUMO + EHOMO)Measures the ability of a molecule to attract electrons.
Chemical Hardness (η)η ≈ ½(ELUMO - EHOMO)Measures the resistance to change in electron distribution.
Global Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)Measures the propensity of a species to accept electrons.

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation. researchgate.netmjcce.org.mk

Calculated NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict the 1H and 13C NMR chemical shifts. mjcce.org.mkcore.ac.uk These theoretical values are often in good agreement with experimental data and are crucial for assigning signals in complex spectra. mjcce.org.mk

Calculated IR Spectra: DFT calculations can predict vibrational frequencies (infrared and Raman). core.ac.ukresearchgate.net These calculated frequencies help in the assignment of experimental IR spectral bands to specific vibrational modes of the molecule, such as O-H, C=N, and C-O stretching within the this compound structure. researchgate.net

Calculated UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and corresponding absorption wavelengths (λmax), which helps in interpreting experimental UV-Vis spectra. bhu.ac.inresearchgate.net The analysis provides information about the electronic transitions, often corresponding to π → π* transitions within the aromatic system.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net While quantum calculations often focus on static, optimized structures, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and intermolecular interactions in a simulated environment (e.g., in solution). researchgate.net

For this compound, an MD simulation would allow for the exploration of its conformational landscape, particularly the flexibility of the ethyl group and its interactions with solvent molecules. Such simulations are valuable for understanding how the molecule behaves in a biological or solution-phase context, revealing stable conformations and interaction patterns that are not apparent from static models. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. nih.govbhu.ac.in It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. bhu.ac.inresearchgate.net

The MEP map is color-coded to show different potential regions:

Red: Regions of most negative potential, indicating electron-rich areas susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. bhu.ac.in

Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack, usually located around hydrogen atoms. bhu.ac.in

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show a negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxazole ring and the hydroxyl group, identifying them as sites for electrophilic interaction. A positive potential (blue) would be expected around the hydroxyl hydrogen, indicating its acidic nature. bhu.ac.inresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals within a molecule. This analysis provides a quantitative understanding of intramolecular and intermolecular bonding, charge transfer, and the stabilization energy associated with these interactions.

Detailed NBO analysis on the specific molecule this compound is not extensively available in the reviewed literature. However, studies on closely related benzoxazole derivatives provide a strong framework for understanding the likely electronic interactions and charge transfer phenomena that would characterize this compound. ias.ac.inresearchgate.netinorgchemres.org The primary interactions governing molecular stability and reactivity in such systems are hyperconjugative interactions, which involve the delocalization of electron density from lone pairs (LP) or bonding orbitals (σ or π) to antibonding orbitals (σ* or π*). nih.govesisresearch.org

The stabilization energy (E(2)) associated with these delocalizations is calculated using second-order perturbation theory. A higher E(2) value indicates a more intense and significant interaction between the electron donor and acceptor.

Intermolecular Interactions

NBO analysis is particularly insightful for elucidating the nature of intermolecular forces, such as hydrogen bonds and π-stacking interactions, which govern how molecules self-assemble. ias.ac.in For benzoxazole derivatives, key intermolecular interactions often involve the oxygen and nitrogen atoms of the heterocyclic ring. ias.ac.ininorgchemres.org

Hydrogen Bonding: Unconventional hydrogen bonds of the C-H···O and C-H···N types are frequently identified. ias.ac.in The NBO analysis of these interactions typically reveals a charge transfer from a lone pair on the oxygen or nitrogen atom (LP(O) or LP(N)) to an antibonding σ(C-H) orbital of a neighboring molecule. ias.ac.in For example, in a related benzoxazole dimer, the LP(O) → σ(C-H) delocalization was found to have a stabilization energy of 1.01 kcal/mol. ias.ac.in A similar interaction involving the nitrogen atom, LP(N) → σ*(C–H), showed a higher stabilization energy of 1.72 kcal/mol, indicating a stronger interaction. ias.ac.in

The following table, based on data from analogous benzoxazole systems, illustrates typical donor-acceptor interactions and their stabilization energies that would be relevant for understanding the intermolecular behavior of this compound. ias.ac.in

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (O)σ* (C-H)1.01Intermolecular Hydrogen Bond
LP (N)σ* (C-H)1.72Intermolecular Hydrogen Bond
π (C=C)σ* (C-H)0.58C-H···π Interaction

Charge Transfer

Intramolecular charge transfer (ICT) is a fundamental electronic process within the molecule, and NBO analysis quantifies the delocalization of electron density that drives it. In benzoxazole structures, significant charge transfer occurs from the electron-rich oxygen and nitrogen atoms to the antibonding orbitals of the fused ring system.

Key intramolecular interactions include:

Delocalization from the lone pairs of the oxygen atom (LP(O)) to adjacent antibonding π(C-N) and π(C-C) orbitals.

Delocalization from the lone pairs of the nitrogen atom (LP(N)) to adjacent π*(C-C) orbitals.

Interactions between π orbitals of the benzene ring and π* orbitals of the oxazole ring, leading to extended electron delocalization across the entire molecule. nih.gov

These charge transfer events result in a resonance-stabilized system. The stabilization energies for these intramolecular interactions are typically much larger than those for intermolecular interactions. For instance, in a substituted benzoxazole, a charge delocalization from an oxygen lone pair (LP(O)) to an adjacent antibonding C-N orbital (σ) was found to have a very high stabilization energy of 23.26 kJ/mol (approximately 5.56 kcal/mol). esisresearch.org Another significant interaction from the same lone pair to a C-C antibonding orbital (σ) had a stabilization energy of 18.66 kJ/mol (approximately 4.46 kcal/mol). esisresearch.org

The table below details representative intramolecular charge transfer interactions and their associated stabilization energies as found in a related benzoxazole derivative. esisresearch.org

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kJ/mol)
LP (O)σ* (N-C)23.26
LP (O)σ* (C-C)18.66

Structure Activity Relationship Sar Studies of 4 Ethyl 1,2 Benzoxazol 3 Ol and Its Derivatives in Vitro and in Silico Perspectives

Design Principles for Investigating SAR in 1,2-Benzoxazoles

The exploration of SAR for 1,2-benzoxazole derivatives is guided by systematic structural modifications to probe the chemical space around the core scaffold. The primary design principles involve:

Substitution on the Benzene (B151609) Ring: The benzene portion of the 1,2-benzoxazole ring offers multiple positions (4, 5, 6, and 7) for substitution. Investigating the effect of substituents at these positions is crucial. For the parent compound, 4-Ethyl-1,2-benzoxazol-3-ol, the ethyl group at the 4-position is a key feature. SAR studies would involve synthesizing analogs with different alkyl groups (e.g., methyl, propyl) or electronically diverse groups (e.g., halogen, methoxy, nitro) at this position to determine the optimal size, lipophilicity, and electronic properties for biological activity. Studies on related 3-substituted 1,2-benzisoxazole (B1199462) derivatives have shown that introducing a halogen atom at the 5-position can significantly increase anticonvulsant activity, demonstrating the sensitivity of this ring to substitution. nih.gov

Modification of the Heterocyclic Ring: The 3-ol (hydroxyl) group is a critical feature, likely acting as a hydrogen bond donor and/or acceptor in interactions with biological targets. SAR strategies would include its esterification or etherification to probe the importance of this hydrogen bonding capability.

Bioisosteric Replacement: Replacing the 1,2-benzoxazole core with other bicyclic heteroaromatic rings (e.g., benzimidazole, benzothiazole, indole) can help determine the importance of the specific arrangement of oxygen and nitrogen atoms for activity.

These design principles allow researchers to build a qualitative and quantitative picture of how specific structural features contribute to the molecule's interaction with a biological target.

**5.2. Computational Approaches to Binding Affinity Prediction

In silico methods are invaluable for prioritizing the synthesis of compounds and for gaining insight into the molecular basis of their activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.govresearchgate.net For a molecule like this compound, docking studies would be used to understand its potential interactions with the amino acid residues of a target protein.

The analysis of docked poses reveals key molecular interactions that stabilize the ligand-receptor complex. For a hypothetical interaction of this compound within a protein's active site, the following interactions would be anticipated:

Hydrogen Bonding: The 3-hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues such as serine, threonine, or the peptide backbone. The oxygen and nitrogen atoms in the oxazole (B20620) ring could also act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene ring and the 4-ethyl substituent would likely engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine, contributing to binding affinity.

Pi-Stacking: The aromatic benzene ring can form π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Docking algorithms use scoring functions to estimate the binding free energy (often given as a docking score in kcal/mol) of a given pose. nih.gov More negative scores typically indicate stronger predicted binding affinity. researchgate.net These scores can be used to rank a series of derivatives and predict their relative potencies. For example, a computational study on a series of 4-substituted-1,2-benzoxazol-3-ol derivatives might yield data showing how changes in the substituent affect the predicted binding energy.

Table 1: Illustrative Molecular Docking Data for 4-Substituted-1,2-benzoxazol-3-ol Derivatives

CompoundSubstituent (R) at 4-PositionPredicted Binding Energy (kcal/mol)Key Predicted Interactions
1 -H-6.5H-bond with Ser210
2 -CH₃ (Methyl)-7.1H-bond with Ser210; Hydrophobic contact with Leu150
3 -CH₂CH₃ (Ethyl)-7.8H-bond with Ser210; Enhanced hydrophobic contact with Leu150, Val152
4 -Cl (Chloro)-7.5H-bond with Ser210; Halogen bond with Gly209
5 -OCH₃ (Methoxy)-7.2H-bond with Ser210; H-bond with Gln180

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of molecular docking studies.

When sufficient experimental data is available for a series of related compounds, QSAR modeling can be employed to derive a mathematical equation that correlates chemical properties with biological activity. rsc.orgchemijournal.com This method is used to predict the activity of unsynthesized compounds and to understand which physicochemical properties are most important for activity. rsc.org

For a series of 1,2-benzoxazole derivatives, a QSAR model would be developed by calculating various molecular descriptors for each compound:

Steric Descriptors: (e.g., Molecular Volume, Molar Refractivity) related to the size and shape of substituents.

Electronic Descriptors: (e.g., Hammett constants, Dipole Moment) related to the electron-donating or electron-withdrawing nature of substituents.

Hydrophobic Descriptors: (e.g., LogP) related to the lipophilicity of the molecule.

A typical 2D-QSAR equation might take the form:

pIC₅₀ = c₀ + c₁(LogP) + c₂(σ) + c₃(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP represents hydrophobicity, σ is the Hammett constant for electronic effects, and MR is molar refractivity for steric effects. The coefficients (c₀, c₁, etc.) indicate the magnitude and direction of each property's contribution to the activity. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide more detailed 3D contour maps illustrating favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties. rsc.orgtandfonline.com

Table 2: Illustrative Data for a QSAR Study of 1,2-Benzoxazole Derivatives

CompoundSubstituent at 4-PositionLogPHammett Constant (σ)Experimental pIC₅₀Predicted pIC₅₀
1 -H2.100.005.85.9
2 -CH₃2.65-0.176.36.2
3 -CH₂CH₃3.15-0.156.86.7
4 -Cl2.840.236.56.6
5 -OCH₃2.08-0.276.46.3

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the inputs and outputs of a QSAR model.

Molecular Docking Studies with Biological Targets (e.g., Enzymes, Receptors)

In Vitro Investigation of Molecular Interactions

Computational predictions must be validated through experimental in vitro assays. These laboratory-based tests measure the direct interaction of a compound with its biological target, providing quantitative data on its potency and efficacy.

For this compound and its derivatives, relevant in vitro investigations would include:

Enzyme Inhibition Assays: If the target is an enzyme, its activity would be measured in the presence of varying concentrations of the test compounds. This allows for the determination of the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Receptor Binding Assays: If the target is a receptor, competitive radioligand binding assays are commonly used. nih.gov These assays measure the ability of a test compound to displace a known, labeled ligand from the receptor's binding site. The results are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.

Cell-Based Assays: The activity of compounds is often tested in a cellular context, for example, by measuring their ability to inhibit the proliferation of cancer cell lines or to protect neuronal cells from damage. nih.gov

For instance, studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives identified promising anticonvulsant activity through in vivo testing in mice, which was directly correlated with the structural modifications made to the core scaffold. nih.gov Such experimental data is essential for validating computational models and confirming the structure-activity relationships hypothesized during the design phase.

Enzyme Inhibition Studies (e.g., COX-1/COX-2 if applicable, in vitro)

While direct in vitro cyclooxygenase (COX-1/COX-2) inhibition data for this compound is not extensively available in the public domain, studies on structurally related benzoxazole (B165842) and isoxazole derivatives provide a basis for understanding potential interactions. For instance, various benzoxazole derivatives have been synthesized and evaluated for their COX inhibitory activity. These studies have shown that the nature and position of substituents on the benzoxazole ring system play a crucial role in both the potency and selectivity of COX inhibition.

In a study focused on a series of novel 1,4-benzoxazine derivatives, compounds with specific substitutions exhibited optimal COX-2 inhibition with IC50 values ranging from 0.57 to 0.72 μM. rsc.org Another study on cyclic imides bearing a 3-benzenesulfonamide or oxime fragment identified potent COX-2 inhibitors with IC50 values in the range of 0.15–0.90 μM. nih.gov These findings suggest that the benzoxazole scaffold can be a viable backbone for the development of selective COX-2 inhibitors.

Research on other enzyme systems has also provided valuable SAR data. A series of 4-substituted benzoxazolone derivatives were evaluated as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. This study revealed that the introduction of lipophilic amino acid residues at the 4-position significantly enhanced sEH inhibitory activity. nih.gov For example, a derivative with a pyrrolidine substituent at the 4-position (compound 3g) showed an IC50 value of 1.72 μM, while another with a phenyl group (compound 3d) had an IC50 of 2.67 μM. nih.gov

Table 1: In Vitro sEH Inhibition of 4-Substituted Benzoxazolone Derivatives nih.gov

Compound4-SubstituentIC50 (μM)
3dPhenyl2.67
3eSulfhydryl3.02
3gPyrrolidine1.72
4j(Structure not specified)1.07

This table is based on data for 4-substituted benzoxazolone derivatives and their inhibitory activity against soluble epoxide hydrolase (sEH), as specific COX-1/COX-2 inhibition data for this compound was not available in the provided search results.

Receptor Binding Assays (in vitro only, focusing on binding, not physiological effect)

Receptor binding assays are crucial for understanding the affinity of a compound for a specific receptor. While specific binding data for this compound is limited, studies on related benzoxazolone analogs provide insights into their potential receptor interactions.

In a study investigating phenol-benzoxazolone bioisosteres as GluN2B-NMDA receptor antagonists, the affinity of these compounds was evaluated. d-nb.info The oxazolo-benzazepine derivative 5 , which shares a structural resemblance to the benzoxazolone core, exhibited a Ki value of 114 nM for the GluN2B receptor. d-nb.info Another rearranged ligand, trans-18 , showed an even higher affinity with a Ki of 89 nM. d-nb.info These findings highlight the potential of the benzoxazolone scaffold to interact with specific receptor binding sites.

Table 2: In Vitro GluN2B-NMDA Receptor Affinity of Benzoxazolone Analogs d-nb.info

CompoundStructureKi (nM)
5 Oxazolo-benzazepine114
trans-18 Oxazolo-isoquinoline89
11 N-allyl oxazolo-benzazepineModerate Affinity

This table presents receptor binding affinity data for benzoxazolone analogs at the GluN2B-NMDA receptor, as specific receptor binding data for this compound was not available in the provided search results.

Mechanistic Insights into Ligand-Target Recognition (Purely Molecular Level)

Molecular docking studies provide a theoretical framework for understanding the interactions between a ligand and its biological target at the atomic level. These in silico approaches can predict the binding mode and identify key amino acid residues involved in the interaction, offering insights that complement in vitro experimental data.

For benzoxazole derivatives targeting COX enzymes, molecular docking studies have revealed important binding interactions. The active sites of COX-1 and COX-2 are highly similar, but a key difference lies in the substitution of isoleucine at position 523 in COX-1 with a valine in COX-2. nih.gov This substitution creates a larger, more accessible side pocket in the COX-2 active site, which can be exploited for the design of selective inhibitors.

Docking studies of various inhibitors into the COX-2 active site have shown that specific functional groups can form crucial hydrogen bonds with key residues such as Arg513, His90, and Gln192. nih.gov Additionally, hydrophobic interactions with residues like Ala527, Val349, Trp387, and Leu352 contribute to the stability of the ligand-enzyme complex. nih.gov The carboxylate group of many non-steroidal anti-inflammatory drugs (NSAIDs) typically interacts with Arg-120 and/or Tyr-355 at the entrance of the COX active site. nih.gov

Mechanistic Studies of Chemical Transformations Involving 4 Ethyl 1,2 Benzoxazol 3 Ol

Reaction Pathway Elucidation for Key Synthetic Steps

The synthesis of 1,2-benzoxazoles can be broadly categorized based on the key bond formation that establishes the heterocyclic ring. For a 4-substituted-3-hydroxy-1,2-benzoxazole like 4-Ethyl-1,2-benzoxazol-3-ol, the primary retrosynthetic disconnections involve the formation of the O–N bond or the C–O bond of the oxazole (B20620) ring.

One plausible synthetic pathway involves the cyclization of an appropriately substituted o-hydroxyaryl oxime. In this approach, the key step is the intramolecular nucleophilic attack of the hydroxyl group onto the nitrogen of the oxime, or a derivative thereof, leading to the formation of the O–N bond. The reaction can proceed through different intermediates depending on the specific reagents and conditions employed. For instance, the use of a hypervalent iodine reagent can facilitate an oxidative cyclization.

A generalized proposed pathway for the formation of a 3-substituted-1,2-benzoxazole from an o-hydroxyaryl ketoxime is outlined below:

Table 1: Proposed Reaction Pathway for 1,2-Benzoxazole Formation

StepDescriptionIntermediate/Transition State
1 Activation of the oxime hydroxyl groupFormation of an O-leaving group complex (e.g., with an activating agent)
2 Intramolecular cyclizationNucleophilic attack of the phenolic oxygen onto the imine carbon
3 RearomatizationElimination of a leaving group to form the stable 1,2-benzoxazole ring

Another key synthetic strategy involves the intramolecular cyclization of an o-nitroaryl precursor. The reduction of the nitro group to a hydroxylamine (B1172632) followed by cyclization is a common method for preparing 1,2-benzisoxazol-3(1H)-ones. Subsequent modification of the 3-position could potentially lead to this compound. The mechanism of this reductive cyclization often involves the in situ formation of a reactive nitroso intermediate.

Kinetic Studies of Formation and Derivatization Reactions

The rate of formation of the 1,2-benzoxazole ring is highly dependent on the nature of the substituents on the benzene (B151609) ring and the reaction conditions. Electron-donating groups, such as the ethyl group at the 4-position, are expected to increase the nucleophilicity of the phenolic oxygen, potentially accelerating the rate of intramolecular cyclization in pathways where this is the rate-determining step.

Kinetic studies on the hydrolysis of simple benzoxazoles have shown that the reaction mechanism can be pH-dependent. Under acidic conditions, the reaction may proceed via protonation of the nitrogen atom, followed by nucleophilic attack of water. The rate-determining step can shift from nucleophilic attack to ring opening of a tetrahedral intermediate as the acidity changes. A similar pH-dependent reactivity would be expected for this compound.

Table 2: Factors Influencing Reaction Kinetics of Benzoxazole (B165842) Derivatives

FactorInfluence on Formation RateInfluence on Derivatization/Degradation Rate
pH Can catalyze or inhibit cyclization depending on the specific pathway.Strongly influences hydrolysis rates; both acidic and basic conditions can promote ring opening.
Temperature Generally increases reaction rates according to the Arrhenius equation.Increases degradation rates.
Catalyst Can significantly accelerate ring formation by providing a lower energy reaction pathway.Can catalyze decomposition pathways.
Substituents Electronic effects of substituents on the benzene ring can modulate the nucleophilicity and electrophilicity of reacting centers.Can influence the stability of the benzoxazole core.

Investigation of Catalytic Cycles and Intermediates

The synthesis of benzoxazoles is often facilitated by catalysts, which can include transition metals, Brønsted acids, or Lewis acids. These catalysts play a crucial role in activating the substrates and lowering the activation energy of the reaction.

In copper-catalyzed syntheses of 1,2-benzoxazoles, the catalytic cycle typically involves the coordination of the copper catalyst to one of the reactants, facilitating key bond-forming steps. For example, in a reaction involving an o-haloaryl precursor, the cycle might involve an oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by intramolecular C–O bond formation and reductive elimination to regenerate the Cu(I) catalyst.

The identification of reaction intermediates is key to understanding the catalytic cycle. Spectroscopic techniques such as NMR and mass spectrometry, as well as computational studies, are often employed to detect and characterize these transient species. In the context of this compound synthesis, potential intermediates could include metal-complexed substrates or activated oxime derivatives.

Stability and Reactivity Profiling of the Benzoxazole Core under Various Conditions

The 1,2-benzoxazole ring system is generally considered to be a stable aromatic heterocycle. However, its stability can be compromised under certain conditions, leading to ring-opening or other degradation reactions.

pH Stability: The benzoxazole core is susceptible to hydrolysis under both acidic and basic conditions. The 3-hydroxy substituent in this compound introduces additional complexity, as it can exist in equilibrium with its keto tautomer, 4-Ethyl-1,2-benzisoxazolin-3-one. The position of this equilibrium and the relative stability of the tautomers will be influenced by the pH and solvent. Under strongly acidic or basic conditions, hydrolysis is likely to proceed, leading to the formation of a substituted 2-amino-5-ethylphenol (B70056) derivative.

Thermal Stability: Benzoxazole derivatives generally exhibit good thermal stability. However, the presence of the hydroxyl group at the 3-position may influence its thermal decomposition profile compared to other substituted benzoxazoles.

Photostability: The benzoxazole ring is known to be sensitive to ultraviolet (UV) radiation. Photodegradation can occur, leading to a loss of aromaticity and the formation of various decomposition products. The ethyl group at the 4-position is unlikely to significantly alter the fundamental photochemical reactivity of the benzoxazole core.

Table 3: Predicted Stability and Reactivity of the this compound Core

ConditionPredicted StabilityPotential Reaction/Degradation Pathway
Acidic (low pH) LowProtonation followed by nucleophilic attack and ring opening.
Neutral (pH ~7) Moderate to HighRelatively stable, though tautomeric equilibrium may exist.
Basic (high pH) LowDeprotonation and subsequent ring opening.
Elevated Temperature ModeratePotential for thermal decomposition, pathway dependent on other substituents.
UV Radiation LowPhotolytic cleavage of the heterocyclic ring.

Advanced Research Applications and Potential Technological Utility of 4 Ethyl 1,2 Benzoxazol 3 Ol and Its Derivatives Non Clinical

Applications in Materials Science

The unique electronic and photophysical properties of the benzoxazole (B165842) scaffold suggest that 4-Ethyl-1,2-benzoxazol-3-ol and its derivatives could be promising candidates for various applications in materials science.

Table 1: Illustrative Photophysical Properties of Analogous Benzoxazole Derivatives

Compound Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Application Context
2-Phenylbenzoxazole ~330 ~380 High General Fluorophore

Note: This table presents generalized data for the benzoxazole class to illustrate potential characteristics, not specific data for this compound.

The electroluminescent potential of benzoxazole derivatives has led to their investigation as components in Organic Light-Emitting Diodes (OLEDs), particularly as emitters for deep-blue light. spiedigitallibrary.orgrsc.org The efficiency and color purity of such OLEDs are highly dependent on the molecular structure of the benzoxazole derivative. For example, phenanthro[9,10-d]oxazole-anthracene derivatives have been synthesized and shown to emit deep-blue light with high efficiency in non-doped devices. rsc.org The substitution pattern on the benzoxazole ring system plays a crucial role in determining the charge transport properties and the ultimate performance of the OLED device. The potential of this compound in this application remains theoretical and would require dedicated synthesis and device fabrication studies.

Role as Chemical Probes in Biological Systems (in vitro target identification)

Chemical probes are essential tools in chemical biology for the identification and validation of protein targets. The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov Derivatives have been developed as probes for various in vitro studies, including as potential antitumor agents and VEGFR-2 inhibitors. nih.govmdpi.com The utility of a benzoxazole derivative as a chemical probe is contingent on its specific substitution pattern, which dictates its binding affinity and selectivity. The potential of this compound as a chemical probe is yet to be explored experimentally.

Anti-Corrosive Properties and Surface Interaction Studies

Benzoxazole derivatives have been investigated as corrosion inhibitors for various metals and alloys, including mild steel. peacta.orgui.edu.ng Their inhibitory effect is attributed to the ability of the molecule to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The presence of heteroatoms (nitrogen and oxygen) and the aromatic ring system in the benzoxazole structure facilitates this adsorption. The efficiency of corrosion inhibition is influenced by the electronic properties of the substituents on the benzoxazole ring. While no specific studies on the anti-corrosive properties of this compound have been reported, research on analogous compounds provides a basis for its potential in this field.

Table 2: Corrosion Inhibition Efficiency of Analogous Benzoxazole Derivatives on Mild Steel in 1 M HCl

Inhibitor Concentration (mM) Inhibition Efficiency (%)
Benzoxazole 1.0 ~75
2-Methylbenzoxazole 1.0 ~80

Note: This table is based on computational and experimental studies of simple benzoxazole derivatives and serves as an illustration of potential efficacy. ui.edu.ng Data for this compound is not available.

Analytical Chemistry Reagents and Sensors

The ability of benzoxazole derivatives to act as ligands and form complexes with metal ions, often accompanied by a change in their photophysical properties, makes them attractive candidates for the development of chemical sensors. mdpi.comnih.gov For instance, benzoxazole-based chemosensors have been designed for the selective detection of metal ions such as Zn2+ and Cd2+. mdpi.com The sensing mechanism often involves a "turn-on" fluorescence response upon metal ion binding. The design of such sensors requires careful tuning of the benzoxazole core and the attached receptor units to achieve high selectivity and sensitivity. The potential of this compound as an analytical reagent or in a sensor system would depend on its specific binding properties, which have not yet been characterized.

Agrochemical and Crop Protection Research (Non-Human Toxicity Focus)

The benzoxazole scaffold is present in a number of compounds with recognized biological activities relevant to agriculture. nih.govresearchgate.net Research has explored the potential of benzoxazole derivatives as herbicides, fungicides, and insecticides. researchgate.netnih.govaip.orgproquest.comnih.gov The mode of action and efficacy of these compounds are highly dependent on their specific chemical structures. For example, certain 2-alkylthiobenzoxazoles have demonstrated significant herbicidal and fungicidal activity. proquest.com The investigation into the agrochemical potential of this compound would require screening against various plant pathogens and weed species to determine its spectrum of activity and potential utility in crop protection.

Table 3: Fungicidal Activity of Selected Benzoxazole Derivatives Against Various Phytopathogenic Fungi

Compound Type Target Fungi Activity Metric (e.g., EC50)
2-(Aryloxymethyl)benzoxazoles Fusarium solani IC50 values in the µg/mL range nih.gov

Note: This table provides examples of the fungicidal activity of the broader benzoxazole class. Specific data for this compound is not available.

Ligand Design for Metal Complexation and Catalysis

The structural features of this compound, specifically the presence of nitrogen and oxygen heteroatoms within the benzoxazole core, theoretically suggest its potential to act as a chelating agent for various metal ions. The hydroxyl group at the 3-position and the nitrogen atom of the oxazole (B20620) ring could serve as coordination sites, forming stable complexes with transition metals. The ethyl group at the 4-position would be expected to influence the electronic properties and steric hindrance of the ligand, which in turn could modulate the catalytic activity and selectivity of the corresponding metal complexes.

However, in the absence of dedicated research, any discussion on the specific utility of this compound in catalysis remains speculative. There are no published studies detailing the synthesis and characterization of its metal complexes, nor are there reports on their efficacy as catalysts in chemical transformations. Consequently, detailed research findings and performance data are unavailable.

Due to the lack of specific experimental data in the scientific literature, a data table detailing research findings on the catalytic applications of this compound and its derivatives cannot be compiled. Further empirical investigation is required to explore and establish the potential of this compound and its derivatives in the field of non-clinical catalysis.

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